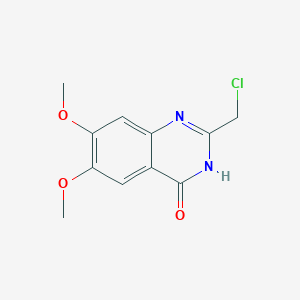

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one

Übersicht

Beschreibung

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 6,7-dimethoxyquinazolin-4(3H)-one as the core structure.

Chloromethylation: The chloromethylation of the quinazolinone core is achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed to modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the development of anti-cancer and anti-inflammatory drugs. The unique quinazolinone structure enhances its bioactivity, making it a valuable building block for drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one exhibit significant anticancer properties. For instance, a study synthesized several quinazolinone derivatives that showed promising activity against cancer cell lines, highlighting the compound's potential in oncological therapeutics .

Biological Research

In biological research, this compound is utilized to investigate the mechanisms of action of quinazoline derivatives. Its ability to interact with biological targets allows researchers to explore its effects on cellular processes.

Example: Mechanisms of Action

Studies have focused on how quinazoline derivatives can modulate signaling pathways involved in cancer progression and inflammation. The chloromethyl group enhances the compound's reactivity, facilitating further modifications that can lead to more potent biological activities .

Material Science

This compound is also employed in material science for creating novel materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and electrical conductivity.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Electrical Conductivity | Improved |

| Solubility | Slightly soluble in chloroform and methanol |

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, particularly pesticides and herbicides. Its chemical structure allows for modifications that enhance the efficacy and environmental safety of these products.

Application Example: Pesticide Development

Research has indicated that derivatives of this compound can be designed to target specific pests while minimizing harm to beneficial organisms. This specificity is crucial for sustainable agricultural practices .

Analytical Chemistry

The compound serves as a standard in analytical methods for quantifying similar compounds in complex mixtures. Its distinct chemical properties make it suitable for use in various analytical techniques.

Case Study: Quantification Techniques

Analytical methods utilizing this compound have been developed for the identification and quantification of related quinazoline derivatives in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinazolinone core can also interact with various receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the chloromethyl group but shares the quinazolinone core structure.

2-(Bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.

2-(Hydroxymethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one makes it highly reactive and versatile for further chemical modifications

Biologische Aktivität

2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure : The compound has the molecular formula CHClNO and features a chloromethyl group attached to a quinazolinone core. This structural characteristic contributes to its reactivity and biological activity.

Synthesis : this compound can be synthesized from 2-amino-4,5-dimethoxybenzoic acid through a series of chemical reactions, typically involving chlorination and condensation steps .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study Data :

In one study, two derivatives (Compound 9 and Compound 10) were tested against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines using the MTT assay. The results are summarized in Table 1:

| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MDA-MB-468 | IC50 (µM) - HCT-116 |

|---|---|---|---|

| 9 | 3.8 | 3.2 | 12.4 |

| 10 | 4.3 | 3.2 | 20 |

| Gefitinib | 160 | N/A | N/A |

The low micromolar IC50 values indicate that these compounds possess strong anticancer activity compared to gefitinib, a known anticancer drug .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes.

- Receptor Modulation : The quinazolinone core may interact with various receptors, modulating their activity and eliciting therapeutic effects .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities against various pathogens .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

- Anticonvulsant Potential : The quinazolinone scaffold has been explored for anticonvulsant activity, suggesting a broader therapeutic application .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| 6,7-Dimethoxyquinazolin-4(3H)-one | Lacks chloromethyl group | Moderate anticancer activity |

| 2-(Bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one | Bromomethyl group instead | Enhanced reactivity |

| 2-(Hydroxymethyl)-6,7-dimethoxyquinazolin-4(3H)-one | Hydroxymethyl group | Varies in biological activity |

The presence of the chloromethyl group in this compound enhances its reactivity and versatility for further modifications compared to its analogs .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIPKVHFNPURHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368452 | |

| Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730949-85-6 | |

| Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.